N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide is a chemical compound with the molecular formula C8H14N2O It is known for its unique structural properties, which include a cyclopropane ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with (S)-pyrrolidine-3-amine. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or hydroxyl groups in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or hydroxylated derivatives.
Scientific Research Applications
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
This compound hydrochloride: A salt form of the compound with enhanced solubility and stability.
Cyclopropanecarboxamide derivatives: Compounds with similar structural motifs but different substituents, leading to variations in their chemical and biological properties.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but lacking the cyclopropane moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the cyclopropane and pyrrolidine rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C8H14N2O/c11-8(6-1-2-6)10-7-3-4-9-5-7/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1 |
InChI Key |
GYLHKTDJFVODCT-ZETCQYMHSA-N |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)C2CC2 |
Canonical SMILES |
C1CC1C(=O)NC2CCNC2 |
Origin of Product |
United States |
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